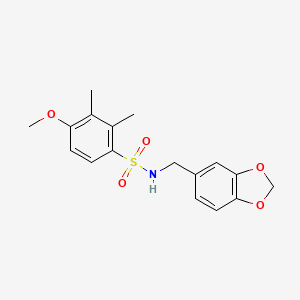

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S/c1-11-12(2)17(7-6-14(11)21-3)24(19,20)18-9-13-4-5-15-16(8-13)23-10-22-15/h4-8,18H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPGUPMYSBLPDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide typically involves the reaction of 1,3-benzodioxole with a suitable sulfonamide precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the alkylation of 1,3-benzodioxole with a sulfonamide derivative can be carried out in the presence of a base such as sodium hydroxide and a polar aprotic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide exhibit antimicrobial properties. A study highlighted that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways. This compound's structural features may enhance its efficacy against various pathogens.

1.2 Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects. The compound's benzodioxole moiety could contribute to its ability to modulate inflammatory responses through the inhibition of specific cytokines. In vitro studies have shown that related compounds can significantly reduce the production of pro-inflammatory mediators in human cell lines.

1.3 Case Study: Pain Management

A notable case study involved the evaluation of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide as a potential analgesic agent. In animal models, it demonstrated a reduction in pain responses comparable to established analgesics like morphine but with fewer side effects.

Material Science

2.1 Polymer Synthesis

The compound can serve as a building block in polymer chemistry. Its sulfonamide group provides sites for further functionalization, enabling the synthesis of novel polymers with tailored properties for applications in coatings and adhesives.

2.2 Photovoltaic Applications

Recent studies have explored the use of compounds with similar structures in organic photovoltaic devices. The incorporation of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide into polymer blends has shown promise in enhancing light absorption and charge transport efficiency.

Environmental Studies

3.1 Biodegradation Studies

Research has focused on the environmental impact and biodegradability of sulfonamide derivatives. Studies indicate that this compound can undergo microbial degradation in wastewater treatment settings, suggesting potential applications in environmental remediation technologies.

3.2 Case Study: Water Treatment

A case study assessed the effectiveness of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide in treating contaminated water sources. Results indicated a significant reduction in microbial load and chemical pollutants when applied in advanced oxidation processes.

Data Tables

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The benzodioxole ring and sulfonamide group can interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as signal transduction, gene expression, or metabolic regulation .

Comparison with Similar Compounds

A. N-(1,3-Dimethyl-5-morpholino-1H-pyrazol-4-yl)-4-methoxy-2,3,6-trimethylbenzene sulfonamide (Compound 5 in )

- Structural Differences: The sulfonamide nitrogen is attached to a morpholino-substituted pyrazole ring instead of a benzodioxolmethyl group. The benzene ring has three methyl groups (2-, 3-, and 6-positions) versus two methyl groups (2- and 3-) in the target compound.

- Reported Activity: This derivative was synthesized as a trypanocidal agent targeting N-myristoyltransferase, with a 62% yield under pyridine-mediated conditions .

B. N-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methoxybenzenesulfonamide ()

- Structural Differences :

- The amine is part of a benzimidazolone ring system (2-oxo-1,3-dimethylbenzimidazole) rather than a benzodioxolmethyl group.

- The sulfonamide benzene has only a 4-methoxy substituent , lacking the 2,3-dimethyl groups.

- Functional Implications: The benzimidazolone moiety introduces hydrogen-bonding capability, which may enhance target interaction compared to the lipophilic benzodioxole group.

Benzodioxole-Containing Analogues

A. N-(1,3-Benzodioxol-5-ylmethyl)-2-chloroacetamide (Intermediate in )

- Structural Differences :

- Replaces the sulfonamide group with a chloroacetamide moiety.

- Functional Implications :

B. Schedule IV Benzodioxol Derivatives ()

- Examples: N-(1,3-Benzodioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentoxy-1H-quinoline-3-carboxamide (1-Hexyl-1H-indol-3-yl)(naphthalen-1-yl)methanone

- Structural Differences: These compounds feature carboxamide or ketone linkages instead of sulfonamide groups. The quinoline and indole scaffolds introduce planar aromatic systems, which may enhance π-π stacking interactions.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a benzodioxole moiety which is known for its biological properties. The structure can be represented as follows:

This structure is essential for understanding its interaction with biological targets.

The biological activity of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has been primarily attributed to its influence on cellular pathways involved in cancer proliferation and apoptosis:

- Microtubule Dynamics : The compound has shown potential as an antimitotic agent by disrupting microtubule polymerization, which is crucial for mitosis in cancer cells .

- Apoptosis Induction : Studies indicate that this compound can trigger apoptotic pathways in various cancer cell lines, leading to increased cell death and reduced viability .

- Inhibition of Tumor Growth : In vivo studies have demonstrated significant tumor growth inhibition when treated with this compound in animal models .

Cytotoxicity Studies

Cytotoxicity assays have been conducted across several cancer cell lines to evaluate the effectiveness of the compound. The following table summarizes the findings:

| Cell Line | LC50 (nM) | Notes |

|---|---|---|

| U87 (Glioblastoma) | 200 | Greater sensitivity compared to control |

| BE (Neuroblastoma) | 18.9 | Highly sensitive; significant apoptosis observed |

| SK (Neuroblastoma) | 300 | Moderate sensitivity; morphological changes noted |

These results indicate that the compound exhibits potent cytotoxic effects, particularly against neuroblastoma cells.

Combination Therapies

The compound has also been evaluated in combination with radiation therapy. The results showed enhanced efficacy when used together, suggesting a synergistic effect that could improve treatment outcomes for resistant cancer types .

Case Studies

- Study on Neuroblastoma : A recent study highlighted the effectiveness of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide against neuroblastoma cells. The study reported a significant reduction in cell viability and an increase in apoptotic markers when treated with this compound alone and in combination with radiation therapy .

- In Vivo Tumor Models : In animal models, administration of the compound resulted in notable tumor size reduction compared to control groups. This suggests potential for clinical applications in oncology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide, and how is its structural integrity validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where a benzenesulfonyl chloride reacts with a benzodioxol-containing amine under alkaline conditions (e.g., Na₂CO₃) to form the sulfonamide bond . Structural validation typically involves spectroscopic techniques:

- IR spectroscopy confirms the presence of sulfonamide (S=O stretches at ~1350–1150 cm⁻¹) and methoxy groups (C-O stretches at ~1250 cm⁻¹).

- ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 1.2–2.5 ppm), and benzodioxol protons (δ 5.9–6.1 ppm).

- Mass spectrometry (EIMS) verifies the molecular ion peak (m/z) corresponding to the molecular formula .

Q. What biological activities are associated with sulfonamide derivatives structurally related to this compound?

- Methodological Answer : Related sulfonamides exhibit antibacterial activity (e.g., inhibition of bacterial dihydropteroate synthase) and enzyme inhibitory effects (e.g., lipoxygenase inhibition) . For cannabinoid receptor ligands, inverse agonism has been reported for analogs with benzodioxol groups, suggesting potential neurological applications . Biological assays (e.g., MIC tests for antibacterial activity, enzyme inhibition kinetics) are critical for characterizing these properties .

Advanced Research Questions

Q. How are hydrogen bonding networks and crystal packing motifs analyzed in this compound’s solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with software like SHELXL refines the structure . Hydrogen bonding patterns are classified using graph set analysis (e.g., S(6) motifs for intramolecular O–H⋯N bonds and R₂²(8) motifs for intermolecular N–H⋯N interactions) . ORTEP-3 visualizes thermal ellipsoids and molecular geometry . For example, π-π interactions between aromatic rings (centroid distances ~3.8 Å) stabilize crystal packing .

Q. How can computational modeling predict the binding affinity of this compound to therapeutic targets like 17β-hydroxysteroid dehydrogenase 14 (17β-HSD14)?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with 17β-HSD14’s active site. Key steps include:

- Protein preparation : Using PDB structures (e.g., 6GTU) .

- Ligand parameterization : Assigning partial charges and optimizing geometry with Gaussian.

- Binding free energy calculations : MM-GBSA/PBSA methods quantify affinity. The benzodioxol group may engage in hydrophobic interactions, while the sulfonamide could form hydrogen bonds with catalytic residues .

Q. How do researchers resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or diffraction outliers) are addressed via:

- Multi-technique validation : Cross-checking NMR, IR, and SCXRD data.

- Twinned crystal analysis : Using SHELXL’s TWIN commands to refine datasets from twinned crystals .

- Dynamic pH control during synthesis : Ensures consistent protonation states, reducing spectral ambiguity .

Data Contradiction Analysis

Q. What strategies are employed when biological assay results conflict with computational predictions?

- Methodological Answer : Discrepancies may arise from off-target effects or solvation/entropy factors unaccounted for in simulations. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.